4-[1-(2,4,6-Trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione
Description
4-[1-(2,4,6-Trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione is a structurally complex compound featuring a piperidine ring substituted with a 2,4,6-trimethylbenzoyl group and fused to a morpholine-3,5-dione moiety. The morpholine-dione core may enhance solubility in polar monomers or reduce volatility compared to conventional phosphine oxide-based initiators.
Properties
IUPAC Name |
4-[1-(2,4,6-trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-12-8-13(2)18(14(3)9-12)19(24)20-6-4-15(5-7-20)21-16(22)10-25-11-17(21)23/h8-9,15H,4-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJOLSAVLSBOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CCC(CC2)N3C(=O)COCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,4,6-Trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using 2,4,6-trimethylbenzoyl chloride and a Lewis acid catalyst.
Formation of the Morpholine Ring: The morpholine ring is formed through nucleophilic substitution reactions involving morpholine and suitable electrophiles.
Final Coupling: The final step involves coupling the piperidine and morpholine rings under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2,4,6-Trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[1-(2,4,6-Trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[1-(2,4,6-Trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- Reactivity Mechanism : TPO derivatives undergo α-cleavage upon UV exposure to generate free radicals . The target compound’s morpholine-dione ring may alter cleavage pathways or stability.
- Solubility: Phosphinate esters (e.g., TPO-L-OEt) are tailored for compatibility with acrylate monomers, while the target compound’s heterocyclic structure could enhance water dispersibility.
- Migration Resistance : Morpholine-dione’s hydrogen-bonding capacity may reduce leaching in cured polymers compared to hydrophobic TPOs.
Benzophenone and Thioxanthone Derivatives
Benzophenones (e.g., 4-(dimethylamino)benzophenone) and thioxanthones (e.g., isopropylthioxanthone) are Type II photoinitiators requiring hydrogen donors. Unlike the self-sufficient Type I target compound, these rely on co-initiators (e.g., amines), limiting their efficiency in oxygen-rich environments .
Morpholine/Triazine Hybrids
Bis(morpholino-1,3,5-triazine) derivatives (e.g., 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline) share morpholine motifs but function as kinase inhibitors or agrochemicals rather than photoinitiators .
Biological Activity
The compound 4-[1-(2,4,6-Trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione is a morpholine derivative that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a morpholine ring and a piperidine moiety, which are known to influence its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Morpholine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis |
| Compound B | MCF-7 | 10 | Cell Cycle Arrest |
| 4-[1-(2,4,6-TMB)piperidin-4-yl]morpholine-3,5-dione | A549 | 12 | Apoptosis |
Neuroprotective Effects
There is also emerging evidence suggesting that this compound may possess neuroprotective properties. Research indicates that morpholine derivatives can modulate neurotransmitter systems and exhibit antioxidant effects, which are crucial in neuroprotection.
Case Study: Neuroprotection in Animal Models
A study investigating the neuroprotective effects of morpholine derivatives in a rat model of Parkinson's disease found that administration of these compounds led to reduced neuronal loss and improved motor function. The underlying mechanism was attributed to the inhibition of oxidative stress pathways.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and neurodegeneration. For example, inhibition of monoamine oxidase (MAO) has been linked to enhanced neuroprotective effects due to decreased oxidative stress.
Table 2: Enzyme Inhibition Activity
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Monoamine Oxidase (MAO) | Competitive | |
| Acetylcholinesterase | Non-competitive |
Toxicological Profile
Understanding the safety profile of this compound is essential for its potential therapeutic applications. Preliminary toxicological studies indicate low toxicity levels in vitro; however, further in vivo studies are necessary to establish a comprehensive safety profile.
Q & A
Q. What are the established synthetic routes for 4-[1-(2,4,6-Trimethylbenzoyl)piperidin-4-yl]morpholine-3,5-dione, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the piperidine and morpholine-dione cores. For example:
- Step 1 : Condensation of 2,4,6-trimethylbenzoyl chloride with 4-piperidone under acidic conditions to form the 1-(2,4,6-trimethylbenzoyl)piperidine intermediate. Reaction conditions (e.g., HCl-saturated acetic acid, 48-hour reflux) are critical for high yields .
- Step 2 : Coupling the intermediate with morpholine-3,5-dione derivatives via nucleophilic substitution or amidation. Purification involves column chromatography (e.g., CHCl₃/Et₂O) and characterization via ¹H NMR (e.g., δ 4.12 ppm for N(CH₂)₂) and EI-MS (e.g., m/z 411 for M⁺) .
- Key Data : Melting points (e.g., 195–197°C) and Rf values (e.g., 0.40 in CHCl₃/Et₂O) confirm purity .
Q. How is the compound structurally validated, and what spectroscopic techniques are prioritized?
- Methodological Answer : Structural validation combines ¹H/¹³C NMR , FT-IR , and mass spectrometry :
- NMR : Chemical shifts for aromatic protons (δ 7.62–7.79 ppm) and methyl groups (δ 2.42 ppm for trimethylbenzoyl) confirm substitution patterns .
- MS : Fragmentation patterns (e.g., m/z 284 and 115) correlate with cleavage of the morpholine-dione ring and trimethylbenzoyl group .
- Elemental Analysis : C, H, N percentages (e.g., C 61.22%, N 3.31%) validate stoichiometry .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states:
- Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways for coupling steps, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., acetic acid vs. DMF) to stabilize intermediates and improve yields .
- Case Study : ICReDD’s feedback loop integrates experimental data (e.g., failed reactions) into computational models to refine predictions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial potency) are addressed via:
- Assay Standardization : Use of consistent cell lines (e.g., HepG2 for liver cancer) and bacterial strains (e.g., E. coli ATCC 25922) minimizes variability .
- Dose-Response Analysis : IC₅₀ values (e.g., 5–20 µM) are compared under matched conditions (e.g., 48-hour exposure, 10% FBS media) .
- Metabolite Profiling : LC-MS identifies degradation products (e.g., oxidized indole moieties) that may alter activity .
Q. How is factorial design applied to optimize the synthesis of morpholine-dione derivatives?
- Methodological Answer : A 2³ factorial design evaluates three variables (temperature, catalyst loading, reaction time):
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The morpholine-dione ring’s electron-deficient carbonyl groups drive reactivity:
- Kinetic Studies : Pseudo-first-order kinetics (k = 0.15 min⁻¹) in reactions with amines suggest rate-limiting attack at the carbonyl carbon .
- DFT Calculations : LUMO localization (-1.8 eV) on the dione ring confirms electrophilicity, with steric hindrance from the trimethylbenzoyl group slowing piperidine substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
